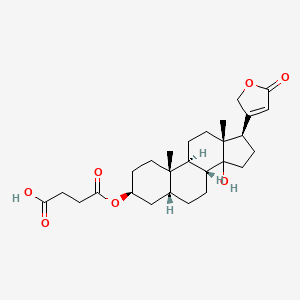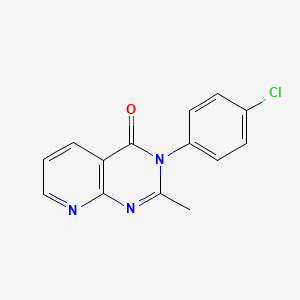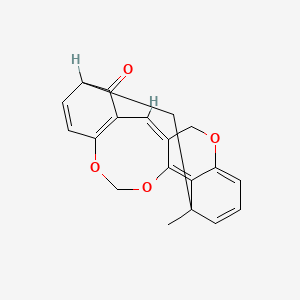
1-Stéaroyl-2-linoléoylphosphatidylcholine
Vue d'ensemble
Description
18:0-18:2 PC is a non-fragmented oxidized phosphotidylcholine. It is a component of low density lipoprotein (LDL), which is a polyunsaturated fatty acid.
18:0-18:2 phosphatidylcholine (PC) has a saturated fatty acid at the sn-1 position, unsaturated fatty acid at the sn-2 position and phosphate-containing polar group at the sn-3 position. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.
PC(18:0/18:2(9Z, 12Z)), also known as PC(18:0/18:2) or 18:0-18:2-PC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from CDP-choline and DG(18:0/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/18:2(9Z, 12Z)) and L-serine can be converted into choline and PS(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(18:0/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:2(9Z, 12Z)) pathway.
1-octadecanoyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups positions 1 and 2 are specified as octadecanoyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and an octadecanoic acid.
Applications De Recherche Scientifique
Recherche biomédicale : Mimétisme du surfactant pulmonaire
La 1-Stéaroyl-2-linoléoylphosphatidylcholine est utilisée dans la recherche biomédicale pour son rôle en tant que composant du surfactant pulmonaire . Elle peut imiter la fonction du surfactant naturel, qui est essentielle pour réduire la tension superficielle dans les poumons, empêchant ainsi l'effondrement des alvéoles. Cette application est particulièrement pertinente dans l'étude des maladies respiratoires et le développement de traitements pour des affections telles que le syndrome de détresse respiratoire (SDR).
Pharmacologie : Formation de liposomes
En pharmacologie, ce phospholipide est essentiel à la formation de liposomes . Les liposomes sont des vésicules sphériques capables d'encapsuler des médicaments, améliorant ainsi leur délivrance aux sites cibles dans l'organisme. Cette technologie est essentielle au développement de systèmes de délivrance ciblée de médicaments, améliorant potentiellement l'efficacité et réduisant les effets secondaires de divers médicaments.
Biochimie : Études de la structure membranaire
La this compound joue un rôle important dans l'étude des structures membranaires eucaryotes . En tant que principal glycérophospholipide, elle contribue à l'intégrité et à la fonctionnalité des membranes cellulaires. Les chercheurs utilisent ce composé pour comprendre la dynamique membranaire et les mécanismes des processus associés aux membranes.
Nutrition : Compléments alimentaires
Ce composé se retrouve également dans les compléments alimentaires en raison de sa teneur en phosphatidylcholine . La phosphatidylcholine est une source de choline, un nutriment essentiel qui soutient diverses fonctions corporelles, notamment la santé du foie et le développement du cerveau. Les compléments contenant de la this compound peuvent contribuer à maintenir des niveaux adéquats de choline dans l'organisme.
Cosmétique : Amélioration de la barrière cutanée
Dans l'industrie cosmétique, les dérivés de phosphatidylcholine, y compris la this compound, sont utilisés pour leurs propriétés hydratantes et améliorantes de la barrière cutanée . Ils sont incorporés dans divers produits de soin de la peau pour favoriser l'hydratation cutanée et la protéger contre les facteurs de stress environnementaux.
Chimie analytique : Analyse des biomarqueurs
La this compound peut servir de biomarqueur dans l'analyse d'échantillons biologiques . Sa présence et sa quantité peuvent être indicatives de certaines conditions physiologiques ou maladies, ce qui en fait un composé précieux à des fins diagnostiques en chimie analytique.
Science des matériaux : Production de fibres
La recherche a exploré l'utilisation de la this compound dans la préparation de fibres résistantes aux maladies respiratoires virales . Ces fibres contiennent du surfactant pulmonaire exogène, qui peut jouer un rôle antiviral, conduisant potentiellement à des matériaux innovants qui contribuent à la sécurité de la santé publique.
Mécanisme D'action
Action Environment:
Ah, the stage! Environmental factors matter. Temperature, pH, and lipid composition influence its effectiveness. Like a sensitive artist, it performs best under optimal conditions.
Remember, this compound’s role extends beyond textbooks—it’s part of our cellular ballet! 🌟
: Hui, S.-P., Taguchi, Y., Takeda, S., et al. (2012). Quantitative determination of phosphatidylcholine hydroperoxides during copper oxidation of LDL and HDL by liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1831–1840. Link
: ChemicalBook. (2023). 1-stearoyl-2-linoleoylphosphatidylcholine. Link
: Depth Distribution of Spin-Labeled Liponitroxides within Lipid Bilayers. Link
: 1-stearoyl-2-linoleoylphosphatidylcholine. [Link](https://www
Analyse Biochimique
Biochemical Properties
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several biochemical reactions, primarily related to membrane dynamics and signaling. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, releasing linoleic acid and lysophosphatidylcholine. This interaction is crucial for the production of signaling molecules and the modulation of membrane fluidity .
Cellular Effects
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine influences various cellular processes. It affects cell signaling pathways by serving as a precursor for bioactive lipids, such as arachidonic acid, which is involved in the production of eicosanoids. These signaling molecules play a role in inflammation and other cellular responses. Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in lipid metabolism .
Molecular Mechanism
At the molecular level, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine exerts its effects through binding interactions with specific proteins and enzymes. For example, it binds to and activates protein kinase C, which is involved in various cellular signaling pathways. This activation leads to changes in gene expression and enzyme activity, influencing cellular functions such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Over time, it may undergo oxidation, leading to the formation of oxidized phospholipids, which have different biological activities. Long-term studies have shown that these oxidized products can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine vary with different dosages in animal models. At low doses, it may enhance membrane fluidity and signaling, while at high doses, it can lead to toxicity and adverse effects. Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and induce oxidative stress, leading to cell damage and inflammation .
Metabolic Pathways
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several metabolic pathways. It is a substrate for enzymes such as phospholipase A2 and lysophosphatidylcholine acyltransferase, which are involved in the remodeling of phospholipids. These pathways are essential for maintaining membrane integrity and producing signaling molecules. The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes in lipid metabolism .
Transport and Distribution
Within cells and tissues, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is transported and distributed by specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or taken up by cells via receptor-mediated endocytosis. The localization and accumulation of this compound are influenced by its interactions with membrane proteins and lipid-binding domains .
Subcellular Localization
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function are affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence its role in membrane dynamics, signaling, and metabolism .
Propriétés
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFDCPQKJHEBF-VPUSDGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230503 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27098-24-4 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)
![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)
![(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1232708.png)
![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)







